molecular formula C14H16BF3O4 B1472009 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde CAS No. 923281-74-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1472009
CAS No.: 923281-74-7
M. Wt: 316.08 g/mol
InChI Key: GFHDRVJGUMCGQG-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde is a complex organic compound that features a boronate ester and a trifluoromethoxy group attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-19)20-14(16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHDRVJGUMCGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transesterification reactions, while the trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H17_{17}B O3_3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 302348-51-2

The presence of the dioxaborolane moiety contributes to its reactivity and potential for biological interactions.

Research indicates that compounds containing boron can interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
  • Cell Signaling Modulation : The trifluoromethoxy group may enhance the compound's ability to modulate cell signaling pathways, particularly those involved in proliferation and apoptosis.

Therapeutic Applications

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells with IC50_{50} values in the low micromolar range .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported between 4–8 μg/mL .
  • Neuroprotective Effects :
    • Some studies have indicated potential neuroprotective effects in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of boron-containing compounds, this compound was tested against several cancer cell lines. The results showed that it inhibited cell growth significantly more than conventional chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising avenue for further development .

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial efficacy of boron compounds revealed that this specific compound exhibited potent activity against resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.5 to 1.0 μg/mL against clinical drug-resistant variants .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50_{50}/MIC (μg/mL)Reference
AnticancerMDA-MB-231 (breast cancer)Low micromolar
AntimicrobialStaphylococcus aureus (MRSA)4–8
AntimicrobialMycobacterium tuberculosis0.5–1.0

Table 2: Summary of Key Findings

Study FocusKey Findings
Anticancer EfficacySignificant inhibition of cancer cell growth
Antimicrobial EfficacyEffective against resistant bacterial strains
NeuroprotectionPotential modulation of oxidative stress pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzaldehyde

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